2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine
Description
The compound “2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine” is a structurally complex molecule featuring a central ethane-diyl backbone bridged by oxygenated phenylene and hydrazinylidene moieties, terminating in pyridine rings.
Properties
IUPAC Name |
N-[(E)-[4-[2-[2-[2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O4/c1-3-15-31-29(5-1)35-33-23-25-7-11-27(12-8-25)39-21-19-37-17-18-38-20-22-40-28-13-9-26(10-14-28)24-34-36-30-6-2-4-16-32-30/h1-16,23-24H,17-22H2,(H,31,35)(H,32,36)/b33-23+,34-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKNJTZOLJMHA-IENBMRAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C=NNC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)/C=N/NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,2'-[(1E,1'E)-2,2'-(2,5-Dibutoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine (C₂₈H₃₂N₂O₂)
- Structure : Features a central dibutoxy-substituted phenylene core connected to pyridine rings via ethenediyl bridges. Lacks hydrazinylidene groups .
- Crystallography: Monoclinic space group P2₁/c, with a dihedral angle of 11.29° between pyridine and phenylene planes. Weak C–H···N interactions form 2D networks .
- Synthesis: Achieved via solvent-free mechanochemical grinding (75% yield), contrasting with the likely multistep hydrazine condensation required for the target compound .
2,2'-(1,2-Ethenediyl)bis pyridine (C₁₂H₁₀N₂)
2,2'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol (C₁₆H₁₆N₂O₂)
- Structure: Ethane-diyl backbone with azanylylidene (hydrazine-derived) groups and terminal phenol rings. Molecular weight: 268.31 g/mol .
- Key Contrast: Replaces pyridine with phenol termini, altering electronic properties and reducing nitrogen-based coordination sites compared to the target compound .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
- Electronic Properties : The target compound’s hydrazinylidene groups may enhance charge-transfer capabilities compared to purely ethenediyl-linked analogs (e.g., C₂₈H₃₂N₂O₂), which rely on π-conjugation for optoelectronic activity .
- Solubility : Butoxy substituents in C₂₈H₃₂N₂O₂ improve organic solubility (~75% yield in dichloromethane), whereas the target compound’s polar hydrazine groups might necessitate polar aprotic solvents .
- Thermal Stability : Analogs with rigid backbones (e.g., C₂₈H₃₂N₂O₂) exhibit stable crystalline phases; the target compound’s flexibility (due to ethane-diyl bridges) could lower melting points .
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